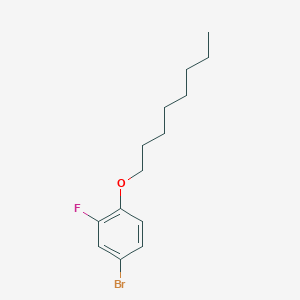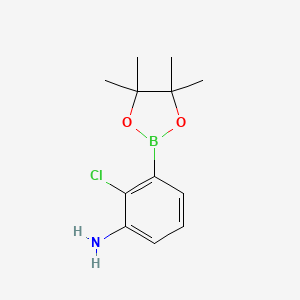
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Vue d'ensemble
Description
The compound "2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the chemical behavior and properties that might be expected from the compound . For instance, the use of chloro and aniline groups in various molecular structures is a common theme across the studies .
Synthesis Analysis
The synthesis of related chloro-aniline compounds typically involves multi-step reactions, including hydrolysis, reduction, and addition reactions . For example, 2-Chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . This suggests that the synthesis of the compound may also involve similar steps and reagents.
Molecular Structure Analysis
The molecular structure of chloro-aniline derivatives has been extensively studied using various spectroscopic methods and quantum chemical calculations . Density functional theory (DFT) computations are commonly used to derive optimized geometries and to analyze the vibrational wavenumbers, which can provide insights into the presence of functional groups and the influence of substituents on the molecule's structure .
Chemical Reactions Analysis
The reactivity of chloro-aniline compounds can be inferred from their vibrational spectra and molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis . These studies can reveal the delocalization of electron density and potential sites for chemical reactions. The presence of a chloro substituent can significantly affect the vibrational wavenumbers and reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-aniline derivatives, such as their thermodynamic parameters and potential energy distributions, can be studied through spectroscopic and computational methods . The influence of different substituents on these properties is a key area of investigation. For example, the presence of a trifluoromethyl group has been shown to affect the vibrational characteristics and thermodynamic behavior of the molecule .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One study focuses on the synthesis, crystal structure, and vibrational properties of derivatives of 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. These compounds were synthesized and characterized by spectroscopy and single-crystal X-ray diffraction. DFT calculations were used for comparative analysis of spectroscopic data, geometrical parameters, and other molecular characteristics, demonstrating the utility of these compounds in the analysis of molecular structures and vibrational properties (Qing-mei Wu et al., 2021).
Fluorescence Probes for H2O2 Detection
Another research avenue involves the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2), a critical molecule in biological systems and industrial processes. These probes exhibit "Off–On" fluorescence responses towards H2O2, demonstrating the potential of derivatives for developing sensitive and selective chemical sensors (Emma V Lampard et al., 2018).
Chemical Synthesis
The compound has been utilized in the synthesis of biologically active molecules, such as 6-aminophenanthridines, via a Suzuki–Miyaura coupling reaction. This highlights its role as an intermediate in creating compounds with potential biological applications (Fabienne Gug et al., 2005).
Energy Storage and Conversion
In energy technology, derivatives have been investigated as electrolyte additives in fluoride shuttle batteries. Their structural variations affect the electrolyte's ability to dissolve metal salts, which is crucial for battery performance. This underscores the importance of such compounds in developing advanced materials for energy storage and conversion (A. C. Kucuk & T. Abe, 2020).
Mécanisme D'action
Target of Action
Similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This process involves the formation of phosphite esters, which are useful glycosyl donors and ligands .
Biochemical Pathways
The phosphitylation process can lead to the formation of useful glycosyl donors and ligands , which can be involved in various biochemical reactions.
Result of Action
The compound’s ability to form useful glycosyl donors and ligands through phosphitylation suggests that it could have significant effects on cellular biochemistry .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWBQCGHXVOJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162676 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269233-01-3 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269233-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-al)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




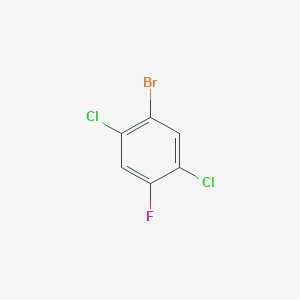
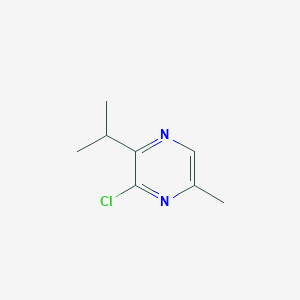
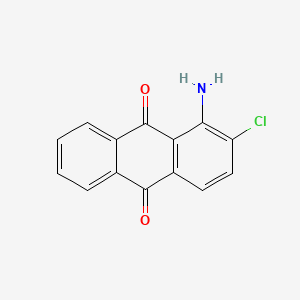
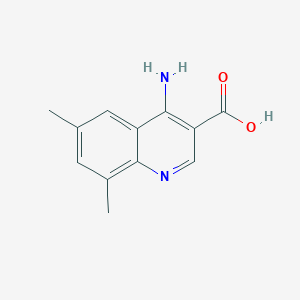
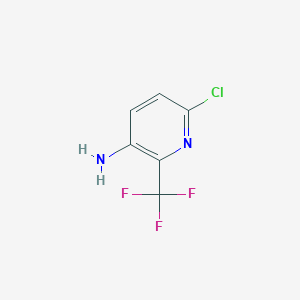
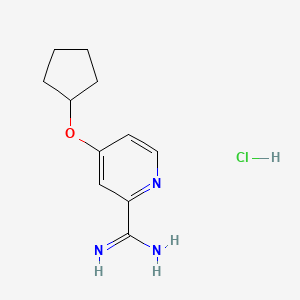
![{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3032156.png)
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3032157.png)
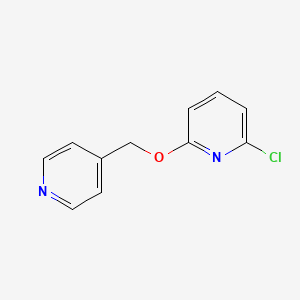
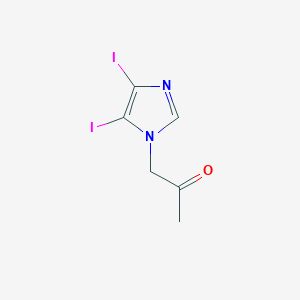
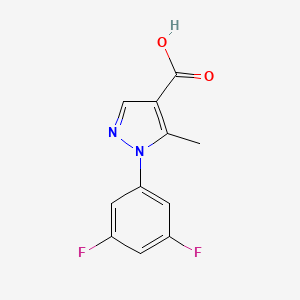
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B3032167.png)
